3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
Beschreibung
3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound featuring an isoxazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 3. The isoxazole ring is further substituted at position 3 with a 3,5-dimethylphenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic dimethylphenyl moiety and acidity from the carboxylic acid group (pKa ~4–5, estimated).
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)6-10(5-7)12-11(13(15)16)9(3)17-14-12/h4-6H,1-3H3,(H,15,16) |
InChI-Schlüssel |
OUKCUWYZHRKCRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=NOC(=C2C(=O)O)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Isoxazole Core
A typical synthetic approach involves the reaction of ethylacetoacetate with triethyl orthoformate and acetic anhydride under controlled temperature conditions (75–150 °C) to form ethyl ethoxymethyleneacetoacetate as an intermediate. This intermediate undergoes cyclization with hydroxylamine sulfate (preferred over hydroxylamine hydrochloride for cleaner reactions) in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20 to 10 °C) to yield ethyl-5-methylisoxazole-4-carboxylate.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| (a) | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 75–150 °C | Ethyl ethoxymethyleneacetoacetate | Formation of key intermediate |
| (b) | Intermediate, hydroxylamine sulfate, sodium acetate | -20 to 10 °C | Ethyl-5-methylisoxazole-4-carboxylate | Cyclization step with reduced impurities |
Hydrolysis to Carboxylic Acid
The ester is then hydrolyzed using a strong acid to afford 5-methylisoxazole-4-carboxylic acid. The acid product is typically crystallized from solvents such as toluene, acetic acid, or ethyl acetate to improve purity.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| (c) | Ethyl-5-methylisoxazole-4-carboxylate, strong acid | Ambient to reflux | 5-Methylisoxazole-4-carboxylic acid | Crystallization enhances purity |
Conversion to Acid Chloride (Optional for Further Derivatization)
For further functionalization (e.g., amide formation), the acid can be converted to the corresponding acid chloride by reaction with thionyl chloride, preferably free of water, in solvents like toluene or chlorinated solvents at mild temperatures.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| (d) | 5-Methylisoxazole-4-carboxylic acid, thionyl chloride | 0–50 °C | 5-Methylisoxazole-4-carbonyl chloride | Thionyl chloride may act as solvent |
Introduction of 3,5-Dimethylphenyl Group
The attachment of the 3,5-dimethylphenyl substituent at the 3-position of the isoxazole ring is achieved through condensation or coupling reactions, although specific literature detailing this exact step for the title compound is limited. Analogous methods involve nucleophilic aromatic substitution or cross-coupling techniques on appropriately functionalized isoxazole intermediates.
Purification and Impurity Control
A significant aspect of the synthetic process is minimizing by-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) and isomeric impurities like ethyl-3-methylisoxazole-4-carboxylate. The use of hydroxylamine sulfate instead of hydroxylamine hydrochloride has been shown to reduce isomeric impurities drastically. Crystallization steps using solvent mixtures (e.g., toluene and acetic acid) further enhance purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Product | Yield/Purity Notes |
|---|---|---|---|---|---|
| 1 | Condensation | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 75–150 °C | Ethyl ethoxymethyleneacetoacetate | Intermediate formation |
| 2 | Cyclization | Hydroxylamine sulfate, sodium acetate | -20 to 10 °C | Ethyl-5-methylisoxazole-4-carboxylate | Reduced isomeric impurities |
| 3 | Hydrolysis | Strong acid | Ambient to reflux | 5-Methylisoxazole-4-carboxylic acid | Crystallization improves purity |
| 4 | Acid chloride formation | Thionyl chloride | 0–50 °C | 5-Methylisoxazole-4-carbonyl chloride | For further derivatization |
| 5 | Coupling/Functionalization | 3,5-Dimethylphenyl reagent (various) | Variable | 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid | Literature sparse on exact method |
Analyse Chemischer Reaktionen
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction typically employs sulfuric acid as a catalyst, with yields dependent on reaction duration and alcohol chain length:
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol . Steric hindrance from the 3,5-dimethylphenyl group slightly reduces yields compared to simpler isoxazole carboxylic acids .
Decarboxylation
Thermal decarboxylation occurs under high-temperature conditions, yielding 3-(3,5-dimethylphenyl)-5-methylisoxazole:
| Conditions | Temperature (°C) | Product | Byproducts | Reference |
|---|---|---|---|---|
| Neutral (solvent: DMF) | 180 | 3-(3,5-Dimethylphenyl)-5-methylisoxazole | CO₂ | |
| Acidic (HCl, aqueous) | 150 | Same as above | Trace impurities |
Decarboxylation mechanisms involve the formation of a cyclic transition state, stabilized by resonance within the isoxazole ring . The dimethylphenyl substituent enhances thermal stability, requiring higher temperatures compared to unsubstituted analogs .
Salt Formation
The carboxylic acid reacts with inorganic bases to form water-soluble salts, crucial for pharmaceutical formulations:
| Base Used | Molar Ratio | Reaction Medium | Product Solubility (g/100 mL H₂O) | Reference |
|---|---|---|---|---|
| Sodium hydroxide | 1:1 | Ethanol/H₂O | 12.5 | |
| Potassium carbonate | 1:1 | Acetone | 9.8 |
Salt formation proceeds via deprotonation of the carboxylic acid, with counterion size influencing solubility. Sodium salts generally exhibit higher aqueous solubility than potassium derivatives due to reduced lattice energy.
Electrophilic Aromatic Substitution
The isoxazole ring undergoes nitration and sulfonation at specific positions, guided by electronic effects:
| Reaction Type | Reagents | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 (isoxazole ring) | 63 | |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-4 (isoxazole ring) | 58 |
The electron-withdrawing carboxylic acid group directs electrophiles to the less hindered C-5 position, while steric effects from the 3,5-dimethylphenyl group limit reactivity at C-3 . Reaction rates are slower than those observed in non-substituted isoxazoles due to steric hindrance .
Reduction Reactions
Catalytic hydrogenation selectively reduces the isoxazole ring to a β-aminoketone derivative:
| Catalyst | Pressure (atm) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C (5%) | 3 | 3-(3,5-Dimethylphenyl)-5-methyl-β-aminoketone | 91 | |
| Raney Nickel | 5 | Same as above | 85 |
Hydrogenation proceeds via initial ring opening followed by ketone formation. The dimethylphenyl group stabilizes intermediates, improving yields compared to analogs with smaller substituents .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings when converted to its boronic ester derivative:
| Boronating Agent | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| B₂Pin₂ | 4-Bromotoluene | Biaryl-substituted isoxazole derivative | 76 |
Prior conversion to the boronic ester requires protection of the carboxylic acid group using tert-butyl esters to prevent side reactions .
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition:
| Wavelength (nm) | Solvent | Dimer Structure | Conversion (%) | Reference |
|---|---|---|---|---|
| 254 | Acetonitrile | Head-to-tail cyclohexane dimer | 68 |
Dimerization efficiency depends on solvent polarity, with acetonitrile providing optimal π-π stacking interactions between aromatic rings .
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound from the isoxazole family, which is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The compound has a carboxylic acid functional group that enhances its solubility and reactivity. Its molecular formula is . It has notable applications in medicinal chemistry because of its unique structural properties.
Applications
- Pharmaceuticals 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can be used as a precursor or as an active ingredient in drugs that target inflammation and provide pain relief. Studies show that isoxazole derivatives have potential as anti-inflammatory and analgesic agents. The structure of the compound may also contribute to neuroprotective effects, making it a candidate for further pharmacological studies.
- Agricultural Chemicals This compound has potential uses in agricultural chemicals.
- Combating Endoparasites 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives can be used to combat endoparasites, especially in veterinary medicine .
Related Compounds
Several compounds share structural similarities with 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | Isoxazole ring with carboxylic acid | Simple structure; used in various synthesis routes |
| 3-Ethyl-5-methylisoxazole-4-carboxylic acid | Ethyl group substitution on the isoxazole ring | Altered solubility and reactivity |
| 5-Amino-3-methylisoxazole-4-carboxylic acid | Amino group addition enhances reactivity | Potential for peptide synthesis applications |
The uniqueness of 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid lies in its specific substitution pattern on the phenyl ring and the resultant biological activities that differ from those of similar compounds.
Research
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with key analogues, focusing on structural variations and biological implications.
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole | 5-methyl, 4-carboxylic acid, 3-(3,5-dimethylphenyl) | Carboxylic acid, aromatic rings |
| AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) | Isoxazole | 5-methyl, 4-propionic acid, 3-amino-3-hydroxy | Amino, hydroxyl, carboxylic acid |
| 5-Methylisoxazole-4-carboxylic acid | Isoxazole | 5-methyl, 4-carboxylic acid | Carboxylic acid |
| Valdecoxib (COX-2 inhibitor) | Isoxazole | 4-sulfonamide, 3-phenyl | Sulfonamide, aromatic ring |
Key Observations
- Aromatic vs. Polar Substituents: The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to AMPA’s polar amino and hydroxyl groups. This difference likely influences membrane permeability and target selectivity.
- Acidic Properties: The carboxylic acid group (pKa ~4–5) is shared with AMPA (pKa ~2.3 and ~4.9 for its amino and carboxylic acid groups, respectively), but the absence of ionizable amino/hydroxyl groups in the target compound may reduce its solubility in aqueous environments .
Table 3: Physicochemical Properties
| Property | Target Compound | AMPA | 5-Methylisoxazole-4-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~247.3 | ~160.1 | ~143.1 |
| Solubility (Water) | Low | High | Moderate |
| LogP (Estimated) | ~2.8 | ~-1.2 | ~0.5 |
- Synthesis : The target compound can be synthesized via cyclization reactions (e.g., Hantzsch isoxazole synthesis), with the 3,5-dimethylphenyl group introduced via nucleophilic substitution or cross-coupling. AMPA, by contrast, requires hydroxylation and amination steps.
Biologische Aktivität
3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is . This compound exhibits significant biological activities, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The structural features of 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid contribute to its solubility and reactivity. The presence of the carboxylic acid functional group enhances its interaction with biological systems. The compound's unique structure suggests potential interactions with various enzymes and receptors involved in inflammatory and neuroprotective pathways.
Biological Activities
Research indicates that derivatives of isoxazole, including 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid, exhibit a range of biological activities:
Case Study 1: Anti-inflammatory Activity
In one study focusing on isoxazole derivatives, compounds were tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced cell proliferation induced by phytohemagglutinin A (PHA), suggesting potential therapeutic applications in autoimmune conditions .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective potential of isoxazole derivatives. These compounds were evaluated in models of neurodegeneration, showing promise in reducing oxidative stress and apoptosis in neuronal cells. This suggests that 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid could be further explored for its potential in treating conditions like Alzheimer's disease.
Table of Biological Activities
The mechanisms through which 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : The compound may interact with enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : It may act as an antagonist or inverse agonist at specific receptors, influencing neurotransmitter systems related to mood and cognition.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,5-dimethylphenyl)-5-methylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of isoxazole derivatives typically involves cyclization reactions. For example, analogous compounds like 5-methylisoxazole-4-carboxylic acid are synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic conditions . Optimization includes adjusting reaction time, temperature (e.g., reflux in acetic acid), and stoichiometry of reagents. Sodium acetate is often used as a catalyst to enhance cyclization efficiency . Purity can be improved via recrystallization from DMF/acetic acid mixtures .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the substitution pattern on the isoxazole and phenyl rings. For example, methyl groups on the phenyl ring appear as singlets in H NMR .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 259.12 for CHNO) .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer : Isoxazole-carboxylic acids often exhibit limited aqueous solubility. Pre-solubilization in DMSO (≤1% v/v) is recommended for in vitro assays to avoid precipitation . For in vivo studies, ester prodrug derivatives (e.g., ethyl esters) may enhance bioavailability by improving lipophilicity . Solubility in organic solvents like ethanol or acetonitrile should be tested for HPLC-based analyses .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or temperature can alter compound stability or binding affinity. Standardize protocols using controls like 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5) .
- Impurity Interference : Trace impurities from synthesis (e.g., unreacted precursors) may confound results. Reproduce experiments with HPLC-purified batches (>98% purity) .
- Structural Analogues : Compare data with structurally similar compounds (e.g., 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride) to identify substituent-specific effects .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., cyclooxygenase-2 or bacterial FabH). The 3,5-dimethylphenyl group may occupy hydrophobic pockets, while the carboxylic acid mediates hydrogen bonding .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to prioritize derivatives for synthesis .
Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?
- Methodological Answer :
- Low Oral Bioavailability : The carboxylic acid group may limit intestinal absorption. Consider prodrug strategies (e.g., methyl esters) to improve permeability, followed by esterase-mediated hydrolysis in plasma .
- Metabolic Stability : Evaluate hepatic microsomal stability to identify vulnerable sites (e.g., methyl groups on the phenyl ring). Deuterated analogs may slow metabolism .
Data Interpretation and Contradictions
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO-d6 vs. CDCl3). Compare data with reference spectra of 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5) in the same solvent .
- Tautomerism : Isoxazole rings can exhibit tautomeric shifts. Use 2D NMR (COSY, HSQC) to confirm assignments .
Q. Why do solubility studies report divergent results for this compound, and how can reproducibility be ensured?
- Methodological Answer :
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility. Characterize solid-state forms using X-ray diffraction .
- pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility. Conduct experiments in buffered solutions (pH 1–7.4) to mimic physiological conditions .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
